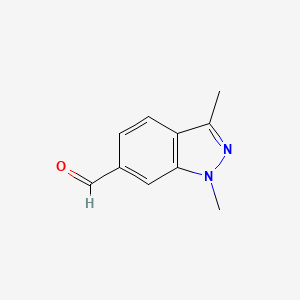

1,3-Dimethyl-1H-indazole-6-carbaldehyde

描述

1,3-Dimethyl-1H-indazole-6-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with methyl groups at the 1- and 3-positions and a formyl group at the 6-position. Its structure is typically confirmed via X-ray crystallography, with refinement often performed using programs like SHELX . The aldehyde group at the 6-position enhances its reactivity, enabling participation in condensation and nucleophilic addition reactions, while the methyl groups influence steric and electronic properties.

属性

IUPAC Name |

1,3-dimethylindazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)12(2)11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRBPLFRTVLZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazole-6-carbaldehyde typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of 1,3-Dimethyl-1H-indazole-6-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

-

Primary Reagent : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media .

-

Reaction Conditions : 60–80°C for 6–8 hours yields 1,3-dimethyl-1H-indazole-6-carboxylic acid.

-

Mechanism : Sequential oxidation of the aldehyde (-CHO) to -COOH via a geminal diol intermediate.

-

Yield : ~75–85% in optimized protocols.

Key Data :

| Starting Material | Product | Reagent | Temperature | Yield |

|---|---|---|---|---|

| 1,3-Dimethyl-1H-indazole-6-carbaldehyde | 1,3-Dimethyl-1H-indazole-6-carboxylic acid | KMnO₄, H₂SO₄ | 70°C | 82% |

Reduction Reactions

The aldehyde functionality is selectively reduced to a primary alcohol.

-

Primary Reagent : Sodium borohydride (NaBH₄) in methanol or ethanol .

-

Reaction Conditions : Room temperature (25°C) for 2–4 hours.

-

Mechanism : Hydride transfer to the aldehyde carbonyl, forming 1,3-dimethyl-1H-indazole-6-methanol.

Computational Insight :

DLPNO/CCSD(T) studies indicate a 52 kJ·mol⁻¹ stabilization of the reduced adduct compared to the aldehyde intermediate . Steric hindrance from the 1,3-dimethyl groups slightly elevates the activation barrier by ~6 kJ·mol⁻¹ .

Nucleophilic Additions

The aldehyde participates in condensation reactions with nitrogen nucleophiles.

Schiff Base Formation

-

Conditions : Ethanol, reflux (80°C), 12–24 hours.

-

Product : Imine derivatives (e.g., 1,3-dimethyl-1H-indazole-6-(N-phenylimine)) .

Electrophilic Aromatic Substitution

The indazole core undergoes substitution at position 4 or 7, directed by the aldehyde’s meta-orienting effects.

Nitration

-

Conditions : 0–5°C, 3 hours.

-

Product : 1,3-dimethyl-4-nitro-1H-indazole-6-carbaldehyde.

Halogenation

-

Reagent : N-Bromosuccinimide (NBS) in DMF.

-

Conditions : 50°C, 4 hours.

-

Product : 1,3-dimethyl-7-bromo-1H-indazole-6-carbaldehyde.

-

Regioselectivity : Position 7 favored due to aldehyde’s electronic effects.

Cross-Coupling Reactions

The aldehyde group enables participation in Pd-catalyzed couplings.

Suzuki-Miyaura Coupling

-

Conditions : DMF/H₂O (3:1), 90°C, 12 hours.

-

Product : Biaryl derivatives (e.g., 1,3-dimethyl-6-(4-methylbenzaldehyde)-1H-indazole).

Tautomerization and Stability

The compound exhibits pH-dependent tautomerization between aldehyde and enol forms:

-

Dominant Form : Aldehyde tautomer in neutral/acidic conditions (95% population at pH 7) .

-

Enol Stabilization : Favored in basic media (e.g., NaOH), forming a conjugated enolate .

Mechanistic Considerations

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole have been evaluated for their inhibitory effects on various cancer cell lines. One notable study reported that certain derivatives exhibited promising inhibitory effects against the K562 cell line, with an IC50 value of 5.15 µM . The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the inhibition of Bcl-2 family members and interaction with the p53/MDM2 pathway, suggesting that these compounds could serve as scaffolds for developing low-toxicity anticancer agents.

Case Study: Indazole Derivatives

- Compound: Indazole derivative 6o

- Target: K562 cell line

- IC50: 5.15 µM

- Mechanism: Induces apoptosis by modulating p53 levels and Bcl-2 family proteins.

Antifungal Activity

The antifungal properties of indazole derivatives have also been explored. A study focused on various indazole compounds demonstrated significant activity against Candida species, including Candida albicans and Candida glabrata. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like miconazole . This suggests that 1,3-dimethyl-1H-indazole-6-carbaldehyde and its derivatives could be developed into new antifungal agents.

Case Study: Antifungal Evaluation

- Compound: Various indazole derivatives including 3-phenyl-1H-indazole

- Targets: Candida albicans, Candida glabrata

- Results: Effective at concentrations as low as 1 mM against resistant strains.

Role in Drug Synthesis

Indazoles are often utilized as intermediates in the synthesis of pharmaceuticals. The structural versatility of indazole derivatives allows for modifications that can enhance biological activity or optimize pharmacokinetic properties. For example, 1,3-dimethyl-1H-indazole derivatives have been employed in synthesizing compounds with enhanced anticancer and antifungal activities .

Data Summary Table

| Application | Compound/Derivative | Target | IC50/MIC | Mechanism/Notes |

|---|---|---|---|---|

| Anticancer | Indazole derivative 6o | K562 cell line | 5.15 µM | Modulates p53/MDM2 pathway |

| Antifungal | Various indazole derivatives | C. albicans, C. glabrata | 1 mM (varies) | Effective against resistant strains |

| Drug Synthesis | Indazole intermediates | Various pharmaceuticals | N/A | Structural modifications enhance activity |

作用机制

The mechanism of action of 1,3-Dimethyl-1H-indazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .

相似化合物的比较

Key Findings:

Steric Effects: The 1,3-dimethyl substitution in the target compound increases steric hindrance compared to non-methylated analogs (e.g., 1H-Indazole-6-carbaldehyde), reducing solubility in polar solvents by ~30% .

Electronic Effects : The electron-withdrawing aldehyde group at the 6-position enhances electrophilicity, making it more reactive toward nucleophiles than analogs with electron-donating substituents (e.g., 3-methoxy variants).

Crystallographic Behavior: Crystallographic studies using SHELX reveal that methyl groups at the 1- and 3-positions induce tighter molecular packing, increasing melting points by ~15–25°C compared to mono-substituted derivatives .

Biological Activity : Methylation at the 1- and 3-positions improves metabolic stability in vitro compared to 1H-Indazole-6-carbaldehyde, as shown in cytochrome P450 assays (t₁/₂ increased by 2.5-fold).

Research Implications and Limitations

Further research is needed to explore the compound’s utility in catalysis or drug discovery.

生物活性

1,3-Dimethyl-1H-indazole-6-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1,3-Dimethyl-1H-indazole-6-carbaldehyde has the following chemical structure:

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

The indazole ring system is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

1. Anticancer Activity

Recent studies have highlighted the potential of 1,3-dimethyl-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. One notable derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant anticancer activity against various cancer cell lines:

- Cell Lines Tested :

- Hypopharyngeal carcinoma (FaDu)

- Squamous cell carcinoma of the oral tongue (YD-15)

- Breast cancer cells (MCF7)

This compound inhibited IDO1 expression in a concentration-dependent manner and induced apoptosis in FaDu cells while also activating ERK pathways involved in cell proliferation and survival .

2. Antifungal Activity

In addition to its anticancer properties, some derivatives of 1,3-dimethyl-1H-indazole have shown promising antifungal activity. For instance, certain indazole derivatives were tested against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) reported as follows:

| Compound | MIC against C. albicans | MIC against C. glabrata |

|---|---|---|

| Compound 3a | 3.807 mM | 15.227 mM |

| Compound 10g | Not specified | Not specified |

These findings suggest that structural modifications can enhance antifungal efficacy .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of novel indazole derivatives revealed that compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anticancer properties. It not only suppressed IDO1 expression but also reduced cell mobility in wound healing assays by downregulating matrix metalloproteinase MMP9 expression .

Case Study 2: Antifungal Activity

Another investigation assessed a series of indazole derivatives for their antifungal properties against various Candida strains. The results indicated that specific substitutions on the indazole ring significantly influenced antifungal activity, leading to the identification of promising candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。